JPH203 JPH203 JPH203 is an inhibitor of L-type amino acid transporter 1 (LAT1; IC50 = 0.14 μM for 14C-leucine uptake in S2 cells expressing the human transporter). It is selective for LAT1 over LAT2 (IC50 = >10 μM). JPH203 inhibits 14C-leucine uptake by, and growth of, HT-29 cells (IC50s = 0.06 and 4.1 μM, respectively). It induces apoptosis and increases levels of cleaved caspase-3, caspase-7, caspase-9, and poly(ADP-ribose) polymerase (PARP) in YD-38 oral cancer cells when used at a concentration of 3 mM. JPH203 (6.3, 12.5, and 25 mg/kg) reduces tumor growth in an HT-29 mouse xenograft model.
O-[(5-Amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-L-tyrosine is a L-type amino acid transporter 1 (LAT1) specific and potent inhibitor that suppresses proliferation in cancer cell lines.
JPH203, also known as KYT-0353, is a potent and selective LAT1 selective ( L-type amino acid transporter 1) inhibitor. JPH203 can very potently inhibit l-leucine uptake. JPH203 inhibits YD-38 cell growth. JPH203 up-regulated the population of apoptotic YD-38 cells through the activation of apoptotic factors, including caspases and PARP.
Brand Name: Vulcanchem
CAS No.: 1037592-40-7
VCID: VC0531382
InChI: InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1
SMILES: C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
Molecular Formula: C23H19Cl2N3O4
Molecular Weight: 472.3 g/mol

JPH203

CAS No.: 1037592-40-7

Cat. No.: VC0531382

Molecular Formula: C23H19Cl2N3O4

Molecular Weight: 472.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JPH203 - 1037592-40-7

Specification

CAS No. 1037592-40-7
Molecular Formula C23H19Cl2N3O4
Molecular Weight 472.3 g/mol
IUPAC Name (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid
Standard InChI InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1
Standard InChI Key XNRZJPQTMQZBCE-SFHVURJKSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N
SMILES C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
Appearance White to off-white solid powder

Introduction

Discovery and Development of JPH203

Rationale for LAT1 Targeting in Oncology

The L-type amino acid transporter 1 (LAT1) has emerged as a compelling therapeutic target due to its overexpression in over 20 cancer types, including glioblastoma, pancreatic adenocarcinoma, and hormone-refractory prostate cancer . LAT1 mediates cellular uptake of large neutral amino acids (e.g., leucine, phenylalanine) that fuel mTORC1 signaling and protein synthesis in rapidly proliferating tumors . Unlike normal tissues where LAT1 expression is restricted to specialized barriers (e.g., blood-brain barrier), malignant cells exhibit 3–10-fold higher LAT1 levels, creating a therapeutic window . JPH203 was designed to exploit this differential expression through selective LAT1 inhibition.

Chemical Optimization and Selectivity Profile

JPH203 evolved from structure-activity relationship studies on tyrosine analogs, incorporating a 5-amino-2-phenylbenzoxazol side chain to enhance LAT1 affinity . Comparative analyses show 50–100-fold selectivity for LAT1 over LAT2 (SLC7A8), with sub-micromolar IC<sub>50</sub> values (0.36–0.54 nM in Xenopus oocyte assays) . This selectivity stems from interactions with LAT1-specific residues:

  • Phe252: Forms T-shaped π-π stacking with JPH203’s terminal phenyl group

  • Ser144/Val400: Differ from LAT2’s Asn144/Val400, creating a steric barrier to JPH203 binding
    Modifying these residues (e.g., F252W mutation) increases JPH203 potency by 15-fold, highlighting the critical role of aromatic interactions .

Molecular Mechanism of Action

Structural Basis of LAT1 Inhibition

Cryo-EM structures (3.2–3.8 Å resolution) reveal JPH203’s unique binding mode in LAT1’s outward-facing state :

Structural FeatureImpact on LAT1 Conformation
U-shaped ligand conformationWidens substrate pocket (TM3-TM10)
Dichloro-Tyr coreHalogen bonding with Tyr259
Benzoxazol side chainInduces TM10 kink (Δ12° helix angle)

This binding stabilizes an open extracellular gate (TM1b-TM6a separation = 18 Å), preventing transition to inward-facing states required for substrate translocation . In contrast, the substrate analog BCH induces occluded states, permitting antiport activity .

Metabolic and Apoptotic Consequences

JPH203 depletes intracellular leucine/isoleucine by >80% within 4 hours in Saos2 osteosarcoma cells , triggering:

  • mTORC1 Inactivation: Reduced p-S6K1 (Thr389) and p-4EBP1 (Thr37/46) phosphorylation

  • Mitochondrial Apoptosis:

    • 5-fold increase in Bax/Bcl-2 ratio

    • Caspase-9 activation (cleaved fragment ↑300%)

    • DNA fragmentation (laddering at 24 h)

Notably, branched-chain amino acids (BCAAs) show preferential depletion, correlating with LAT1’s substrate specificity .

Clinical Development and Trial Data

Phase I Dose Escalation (N=17)

Key findings from the first-in-human trial (NCT03114388) :

Parameter25 mg/m² Cohort (RP2D)60 mg/m² Cohort (MTD)
Objective Response Rate20% (1 PR)0%
Disease Control Rate60%33%
Median PFS5.1 months3.8 months
Gr ≥3 AEs0%16.7% (ALT elevation)

A biliary tract cancer (BTC) patient achieved partial response lasting 24+ months at 25 mg/m², supporting dose-dependent efficacy .

Pharmacokinetic/Pharmacodynamic Correlates

  • C<sub>max</sub>: 1.8 µM (25 mg/m²) vs. 4.2 µM (60 mg/m²)

  • AUC<sub>0–24</sub>: 12.3 µM·h vs. 28.7 µM·h

  • BCAA Reduction: 40–60% decrease in plasma BCAAs at 25 mg/m², correlating with BMI >20.5 kg/m² (p=0.02)

Higher BMI patients showed improved drug exposure, possibly due to adipose tissue-mediated LAT1 upregulation .

Preclinical Evidence Across Tumor Types

In Vivo Efficacy (Xenograft Models)

ModelTGI (%)Apoptosis Marker (Cleaved Caspase-3)
KB3-1 (Cervical)784.2-fold increase
MIA PaCa-2 (Pancreas)653.8-fold increase
22Rv1 (Prostate)825.1-fold increase

Dosing at 10 mg/kg i.v. (5 days/week) achieved tumor stasis without weight loss .

Synergy with Standard Therapies

  • Gemcitabine: Additive effect in pancreatic models (CI=0.89)

  • 5-FU: Supra-additive apoptosis in colorectal PDX (CI=0.72)
    Mechanistically, JPH203 sensitizes cells to nucleoside analogs by reducing dNTP pools via LAT1-mediated serine deprivation .

Future Directions and Clinical Implications

Biomarker Development

Prospective validation of candidate predictors:

  • Tumor LAT1 H-Score: ≥150 by IHC (91% specificity in BTC)

  • Plasma Kyn/Trp Ratio: >0.05 (indicative of IDO1/LAT1 crosstalk)

  • BCAA Dynamics: >50% decrease post-cycle 1 associates with PFS >6 months (HR=0.32)

Next-Generation Analogues

Structure-guided modifications aim to improve CNS penetration for brain tumors:

ModificationEffect on LAT1 IC<sub>50</sub>LogP Change
Methoxy-substitution↓ 0.12 nM → 0.08 nM+0.5
Boronated side chain↑ 0.54 nM → 1.2 nM-1.2

Boronated variants enable boron neutron capture therapy, achieving tumor-selective <sup>10</sup>B accumulation .

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